molecular formula C11H9N5O B14456598 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 74414-60-1

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14456598
CAS No.: 74414-60-1
M. Wt: 227.22 g/mol
InChI Key: ORJCQHJMHDOOPY-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a methoxy group at position 7 and a phenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Key structural features influencing its activity include:

  • Phenyl group (position 3): Contributes to hydrophobic interactions with target proteins, a common feature in kinase inhibitors .

Properties

CAS No.

74414-60-1

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

7-methoxy-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5O/c1-17-11-9-10(12-7-13-11)16(15-14-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ORJCQHJMHDOOPY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1N=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines.

Scientific Research Applications

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-withdrawing vs. electron-donating groups : Chloro (Cl) at position 7 (e.g., 7-chloro-3-phenyl analog) may enhance electrophilicity, favoring covalent binding to targets, whereas methoxy (OCH₃) improves solubility and metabolic stability .
  • Aryl vs. alkyl groups : 3-Phenyl derivatives (e.g., target compound) exhibit stronger hydrophobic interactions than 3-benzyl analogs, which could influence selectivity in kinase inhibition .
  • Thio/sulfide substituents : Compounds like VAS2870 (7-benzoxazolylsulfide) show potent NADPH oxidase inhibition, suggesting sulfur-containing groups enhance enzyme targeting .

Antiviral and Antitumor Activities

  • Antiviral activity: 7-Amino-2-aryl derivatives (e.g., 6a-e) inhibit herpes simplex viruses (HSV-1, HSV-2) at concentrations >4 µg/mL, while 4,6-dimethyl-2-(4-methyl-2-nitrophenyl) analogs show similar efficacy . The absence of amino or nitro groups in the target compound suggests divergent mechanisms.
  • Antitumor activity :
    • The 5-thioxo-3-(4-methoxybenzyl) derivative (compound 2 in ) inhibits MCF-7 and A-549 cells, likely through ROS modulation .
    • c-Met kinase inhibitors (e.g., 3-benzyl-7-piperazine derivatives) highlight the role of triazolopyrimidine scaffolds in disrupting oncogenic signaling .

Enzyme Inhibition and Receptor Affinity

  • NADPH oxidase : VAS2870’s benzoxazolylsulfide group is critical for inhibiting ROS production in leukocytes .
  • CYP2E1 and XDH : Chlorinated analogs (e.g., 7-chloro-3-phenethyl) may interfere with cytochrome P450 enzymes, though this requires validation .

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